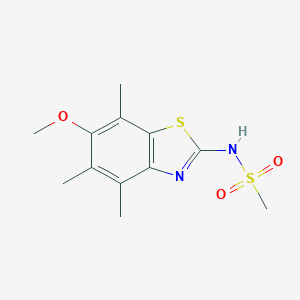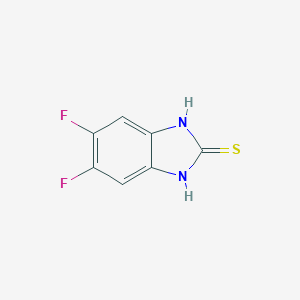![molecular formula C14H10N2O2 B040731 2-苯基咪唑并[1,2-a]吡啶-3-羧酸 CAS No. 123533-41-5](/img/structure/B40731.png)
2-苯基咪唑并[1,2-a]吡啶-3-羧酸
描述
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with benzaldehyde, followed by cyclization and oxidation steps . One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction mixture is then subjected to cyclization using a suitable catalyst, such as palladium on carbon, and finally oxidized to form the desired carboxylic acid .
Industrial Production Methods
Industrial production of 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, acidic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated derivatives.
作用机制
The mechanism of action of 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
相似化合物的比较
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Phenylimidazo[1,2-a]pyridine-3-methanol
- 2-Phenylimidazo[1,2-a]pyridine-3-nitrile
Uniqueness
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJFXUNWPMQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371871 | |
| Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123533-41-5 | |
| Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were explored in the study, and how did these modifications affect the anti-inflammatory activity of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?
A1: The research focused on modifying the carboxylic acid group of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid. Scientists synthesized a series of esters, acids, and amides to evaluate the impact of these modifications on anti-inflammatory and analgesic activity, as well as their potential for gastrointestinal ulceration []. The study found that introducing a methyl group at the 6th position of the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold yielded the most potent anti-inflammatory compound in the series: 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


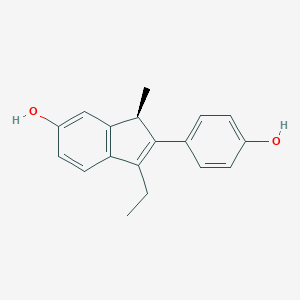
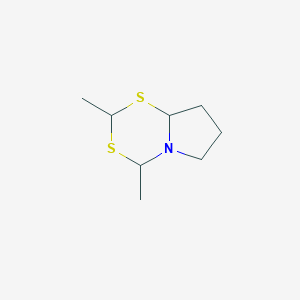
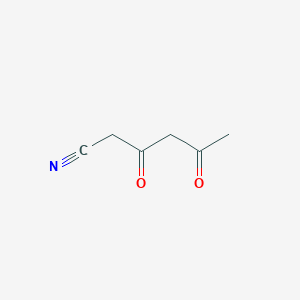
![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
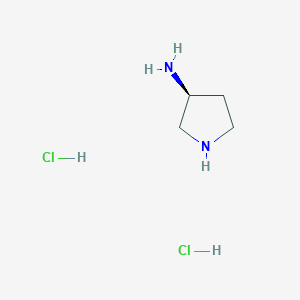
![ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
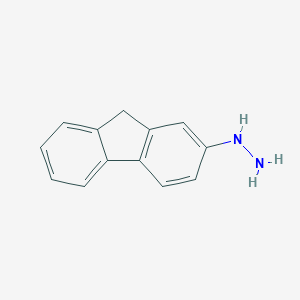
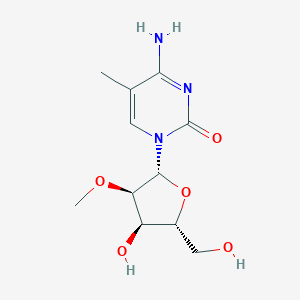
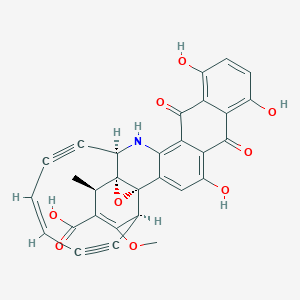

![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
